5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate is a chemical compound identified as an impurity during the synthesis of Prasugrel hydrochloride []. It is a positional isomer of Prasugrel, with the fluorine atom on the phenyl ring located at the meta position instead of the ortho position [].
Compound Description: Prasugrel, a thienopyridine antiplatelet agent, effectively inhibits platelet aggregation by irreversibly binding to P2Y12 receptors. It acts as a prodrug metabolized into an active form that prevents platelet activation. Studies have shown its superior efficacy in inhibiting adenosine diphosphate-induced platelet aggregation compared to standard and higher doses of clopidogrel in healthy volunteers and patients with coronary artery disease [, , ].
Relevance: Prasugrel shares a nearly identical structure with the main compound, 5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate. The only difference lies in the position of the fluorine atom on the phenyl ring. This makes Prasugrel a crucial reference point for understanding the structure-activity relationship of this class of compounds. The fact that both are identified as impurities during the synthesis of each other further underscores their close relationship [].
Compound Description: This compound is a key intermediate in the synthesis of Prasugrel []. It lacks the acetate group present in Prasugrel and the main compound.
Compound Description: Identified as Impurity-III in Prasugrel synthesis [], this compound, like Prasugrel and the main compound, belongs to the thienopyridine class.
Relevance: This compound is another positional isomer of the fluorine atom on the phenyl ring, making it a structural analog of both Prasugrel and the main compound, 5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate. The occurrence of these three compounds as impurities in each other's synthesis suggests that the fluorine position is crucial for the desired pharmacological activity and might influence the synthetic pathway [].
Compound Description: This compound, labeled as Impurity-IV during Prasugrel synthesis [], is also a thienopyridine derivative.
Relevance: This compound is structurally very similar to Prasugrel and the main compound, 5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate. The only difference is the complete absence of a fluorine atom on the phenyl ring. Its presence as an impurity suggests a potential common starting material or synthetic step in the production of these compounds [].
Compound Description: Identified as Impurity-V during Prasugrel synthesis [], this compound also belongs to the thienopyridine class.
Relevance: Compared to Prasugrel and the main compound, 5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate, this compound has a propyl group instead of a cyclopropyl group attached to the core structure. The fact it appears as an impurity suggests potential similarities in their synthetic pathways or the presence of common precursors [].
Compound Description: Identified as Impurity-VI in Prasugrel synthesis [], this compound, like others listed, is a thienopyridine derivative.
Relevance: This compound is structurally similar to Prasugrel and the main compound, 5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate. The difference lies in the replacement of the acetate group with a propionate group. This structural similarity, along with its occurrence as an impurity, indicates a close relationship in their synthesis [].
Compound Description: R-95913 represents a key metabolite in the metabolic pathway of Prasugrel. It is formed through rapid hydrolysis of Prasugrel in vivo and subsequently undergoes oxidation via cytochromes P450 to form the pharmacologically active metabolite, R-138727 [, , ].
Compound Description: R-138727 is the pharmacologically active metabolite of Prasugrel, responsible for its antiplatelet activity [, ]. It is generated from the oxidation of the thiolactone metabolite, R-95913, via cytochromes P450 [, ].
Overview
5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate is a novel thienopyridine prodrug, also known as 3-Fluoro prasugrel. It is primarily recognized for its potent inhibitory effects on platelet activation through the P2Y12 receptor. This compound has gained attention due to its application in cardiovascular medicine, particularly in preventing thrombotic events.
Source
The compound is cataloged under several identifiers including CAS Number 1391194-39-0 and is available through various chemical suppliers and databases such as PubChem and BenchChem.
Classification
This compound falls under the category of thienopyridines, which are a class of drugs known for their antiplatelet properties. It is classified as a prodrug, meaning it requires metabolic conversion to become pharmacologically active.
Synthesis Analysis
The synthesis of 5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate involves several key steps:
Starting Materials: The synthesis begins with the reaction of 1-cyclopropyl-2-bromo-2-(3-fluorophenyl) ethanone with 2-oxo-thienotetrahydropyridine derivatives.
Reaction Conditions: The reactions are typically carried out in aprotic solvents such as dimethylformamide or acetonitrile, often under nitrogen protection to prevent oxidation. Temperatures can vary from 10°C to 150°C depending on the specific step of the synthesis.
Key Steps:
The use of cyclopropyl magnesium halide in a Grignard reaction to form a key intermediate.
Acetylation of the resulting compound using acetanhydride or acetyl chloride in the presence of a strong base like sodium hydride to yield the final product.
Molecular Structure Analysis
The molecular structure of 5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate is complex:
The structure features a tetrahydrothieno core with cyclopropyl and fluorophenyl substituents contributing to its unique pharmacological properties.
Chemical Reactions Analysis
The compound undergoes several significant chemical reactions:
Inhibition Mechanism: It irreversibly binds to the P2Y12 receptor on platelets, inhibiting the ADP-mediated pathway of platelet activation. This prevents the activation of the GPIIb/IIIa complex crucial for platelet aggregation.
Metabolic Activation: In vivo studies indicate that 5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate is metabolized in the liver to its active form which exerts its pharmacological effects.
Mechanism of Action
The primary mechanism of action involves:
Binding to P2Y12 Receptor: The compound binds irreversibly to this receptor on platelets.
Inhibition of Platelet Activation: By blocking this receptor, it prevents ADP from activating platelets and inhibits their aggregation via the GPIIb/IIIa pathway.
This mechanism is critical for its application in preventing thrombotic events in cardiovascular diseases.
Physical and Chemical Properties Analysis
Physical Properties
The physical properties include:
Molecular Weight: Approximately 357.44 g/mol.
Chemical Properties
Key chemical properties involve:
Solubility: Soluble in organic solvents such as methylene chloride.
Relevant Data
Studies indicate that the compound exhibits significant stability under physiological conditions but can be influenced by factors like liver function and drug interactions during metabolism.
Applications
5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate has significant applications in:
Cardiovascular Medicine: Used primarily as an antiplatelet agent to prevent thrombotic events in patients with acute coronary syndrome or those undergoing percutaneous coronary interventions.
Research: Its mechanism provides insights into platelet biology and potential therapeutic targets for other cardiovascular diseases.
This compound represents an important advancement in antiplatelet therapy and continues to be a subject of research for improved formulations and applications in clinical settings.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.